![molecular formula C9H8BrNOS B13675071 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13675071.png)
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various pharmacologically active compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzo[d]thiazole and bromine.
Bromination: The bromination of 2-methylbenzo[d]thiazole is carried out using bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 7-position.
Methoxylation: The methoxylation step involves the introduction of a methoxy group at the 6-position. This can be achieved using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the bromine atom makes the compound susceptible to electrophilic substitution reactions, where the bromine can be replaced by other electrophiles.
Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 7-chloro-6-methoxy-2-methylbenzo[d]thiazole, while nucleophilic substitution with sodium methoxide can produce 7-methoxy-6-methoxy-2-methylbenzo[d]thiazole.
科学的研究の応用
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
作用機序
The mechanism of action of 7-Bromo-6-methoxy-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound’s bromine and methoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.
類似化合物との比較
Similar Compounds
6-Bromo-2-methylbenzo[d]thiazole: Similar structure but lacks the methoxy group.
7-Chloro-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with chlorine instead of bromine.
7-Methoxy-6-methoxy-2-methylbenzo[d]thiazole: Similar structure with an additional methoxy group.
Uniqueness
7-Bromo-6-methoxy-2-methylbenzo[d]thiazole is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential biological activities. The combination of these substituents allows for a diverse range of chemical modifications and applications in various fields.
特性
分子式 |
C9H8BrNOS |
|---|---|
分子量 |
258.14 g/mol |
IUPAC名 |
7-bromo-6-methoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-5-11-6-3-4-7(12-2)8(10)9(6)13-5/h3-4H,1-2H3 |
InChIキー |
ZKHHCYGNENONLL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(S1)C(=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


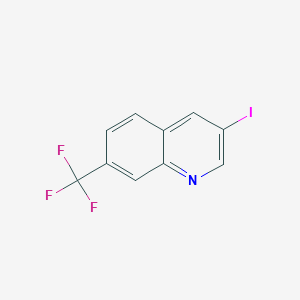
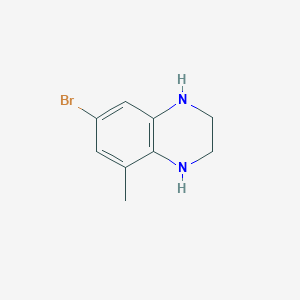
![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)

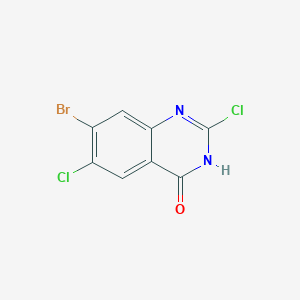
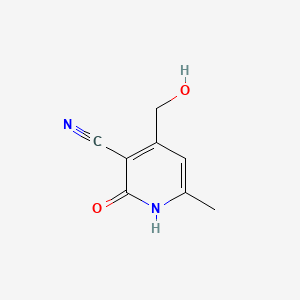
![2,7-Dichlorothiazolo[4,5-c]pyridine](/img/structure/B13675036.png)
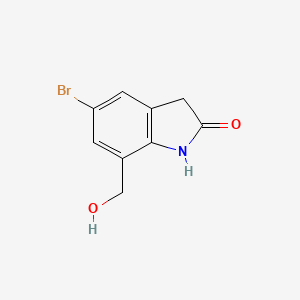
![Ethyl 6-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13675041.png)
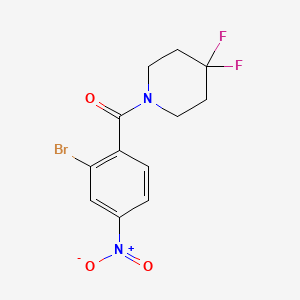


![6-Methyl-4-phenylbenzo[d]thiazol-2-amine](/img/structure/B13675052.png)
